6-Amino-2-methylpyrimidin-4-ol dihydrate 6-Amino-2-methylpyrimidin-4-ol dihydrate
Brand Name: Vulcanchem
CAS No.: 388582-41-0
VCID: VC3232733
InChI: InChI=1S/C5H7N3O.2H2O/c1-3-7-4(6)2-5(9)8-3;;/h2H,1H3,(H3,6,7,8,9);2*1H2
SMILES: CC1=NC(=CC(=O)N1)N.O.O
Molecular Formula: C5H11N3O3
Molecular Weight: 161.16 g/mol

6-Amino-2-methylpyrimidin-4-ol dihydrate

CAS No.: 388582-41-0

Cat. No.: VC3232733

Molecular Formula: C5H11N3O3

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-methylpyrimidin-4-ol dihydrate - 388582-41-0

Specification

CAS No. 388582-41-0
Molecular Formula C5H11N3O3
Molecular Weight 161.16 g/mol
IUPAC Name 4-amino-2-methyl-1H-pyrimidin-6-one;dihydrate
Standard InChI InChI=1S/C5H7N3O.2H2O/c1-3-7-4(6)2-5(9)8-3;;/h2H,1H3,(H3,6,7,8,9);2*1H2
Standard InChI Key QJZWHXSXVBZLJI-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=O)N1)N.O.O
Canonical SMILES CC1=NC(=CC(=O)N1)N.O.O

Introduction

Chemical Identity and Structural Analysis

6-Amino-2-methylpyrimidin-4-ol dihydrate belongs to the pyrimidine family, a class of aromatic heterocycles with two nitrogen atoms at positions 1 and 3. Its systematic IUPAC name is 6-amino-2-methyl-1H-pyrimidin-4-one dihydrate, reflecting the keto-enol tautomerism at position 4. The dihydrate designation indicates the inclusion of two water molecules in its crystal lattice, critical for stabilizing the solid-state structure .

Table 1: Key Chemical Identifiers

Property6-Amino-2-methylpyrimidin-4-ol DihydrateAnhydrous Form (CAS 767-16-8)
CAS Registry Number388582-41-0 767-16-8
Molecular FormulaC₅H₁₁N₃O₃C₅H₇N₃O
Molecular Weight (g/mol)161.16 125.13
SMILES NotationCC1=NC(=CC(=O)N1)CCN CC1=NC(=CC(=O)N1)N
InChI KeyQJZWHXSXVBZLJI-UHFFFAOYSA-N Not Available

The compound’s X-ray crystallography data (unavailable in current literature) would clarify spatial arrangements of the amino (-NH₂), methyl (-CH₃), and hydroxyl (-OH) substituents. Tautomeric equilibria between the 4-ol and 4-one forms likely influence its reactivity and intermolecular interactions .

Synthesis and Characterization

Synthetic Pathways

The dihydrate is typically synthesized via condensation reactions involving β-diketones or through functionalization of pre-existing pyrimidine scaffolds. One common method involves cyclocondensation of ethyl acetoacetate with guanidine carbonate under basic conditions, followed by hydration to yield the dihydrate . Advanced routes employ microwave-assisted synthesis to enhance yield and purity, though specific protocols remain proprietary .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1660 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) confirm the presence of amino and carbonyl groups .

  • NMR: <sup>1</sup>H NMR (DMSO-d₆) exhibits signals at δ 2.25 (s, 3H, CH₃), δ 5.80 (s, 1H, C5-H), and δ 6.50 (s, 2H, NH₂) . The dihydrate’s water protons appear as broad peaks near δ 3.3–3.5 .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 154.097 [M+H]<sup>+</sup>, with fragmentation patterns consistent with loss of water molecules .

Physical and Chemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point>300°C (decomposition)
Density1.44 ± 0.1 g/cm³ (predicted)
SolubilitySparingly soluble in aqueous base
pKa10.45 ± 0.50 (predicted)
Refractive Index1.6190 (estimate)

The dihydrate’s solubility profile differs markedly from the anhydrous form, showing improved dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Thermal gravimetric analysis (TGA) would reveal two distinct weight-loss steps corresponding to water release at ~110°C and decomposition above 300°C .

Applications in Pharmaceutical Research

FGFR4 Inhibition in Hepatocellular Carcinoma

Recent studies highlight derivatives of aminodimethylpyrimidinol as potent FGFR4 inhibitors. Compound 6O (a structural analog) demonstrated 8-fold higher FGFR4 selectivity over FGFR1–3, with IC₅₀ values <10 nM in Hep3B cell lines . Molecular docking simulations reveal that the amino and hydroxyl groups form hydrogen bonds with FGFR4’s ATP-binding pocket, while the methyl group enhances hydrophobic interactions .

Table 3: Anti-Cancer Activity of Analogous Compounds

CompoundFGFR4 IC₅₀ (nM)Hep3B Cell Viability (% Inhibition)
6O8.292% at 10 µM
BLU993165.485% at 10 µM

In vivo studies using chick chorioallantoic membrane (CAM) models showed 6O reduced tumor volume by 58%, comparable to BLU9931 . These findings suggest that 6-amino-2-methylpyrimidin-4-ol dihydrate could serve as a precursor for FGFR4-targeted therapies.

Recent Advances and Future Directions

Emerging research focuses on optimizing bioavailability through prodrug formulations. Encapsulation in lipid nanoparticles or conjugation with targeting moieties (e.g., folic acid) could enhance tumor-specific delivery . Additionally, computational studies are exploring modifications to the pyrimidine core to improve kinase selectivity .

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